molecular formula C10H7ClN2O2 B1519853 Methyl 2-chloroquinazoline-7-carboxylate CAS No. 953039-79-7

Methyl 2-chloroquinazoline-7-carboxylate

Cat. No. B1519853
M. Wt: 222.63 g/mol
InChI Key: MNAOYMVGZLGOLA-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

To a solution of methyl 2,4-dichloroquinazoline-7-carboxylate (1250 mg, 4.86 mmol) in EtOAc (100 mL) at R.T. was added Hunig's base (0.847 mL, 4.86 mmol) to form a pale yellow solution. The Pd catalyst was added and the mix hydrogenated with a H2 balloon for 1 hour. Water (20 mL) was added to solubilize salts, and mix filtered to remove Pd. The aqueous layer separated and organics dried over MgSO4, filtered and stripped to yield a residue (yellow solid) that was purified by Biotage 40M chromatography (loaded in DCM) eluting with 15-60% EtOAc/Hex over 2000 mL to afford the title compound as a pale yellow solid, 724 mg, 67%. 1H NMR (400 MHz, DMSO-D6) δ ppm 9.75 (1H, s) 8.45 (1H, s) 8.37 (1H, d, J=8.34 Hz) 8.13-8.30 (1H, m) 3.96 (3H, s); MS (API+) for C10H7N2ClO2 m/z 223.1 (M+H)+.
Quantity
1250 mg
Type
reactant
Reaction Step One
Quantity
0.847 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:8]=2)[N:3]=1.CCN(C(C)C)C(C)C.O>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[N:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1250 mg
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)Cl)C(=O)OC
Name
Quantity
0.847 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a pale yellow solution
ADDITION
Type
ADDITION
Details
mix
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove Pd
CUSTOM
Type
CUSTOM
Details
The aqueous layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organics dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a residue (yellow solid) that
CUSTOM
Type
CUSTOM
Details
was purified by Biotage 40M chromatography (loaded in DCM)
WASH
Type
WASH
Details
eluting with 15-60% EtOAc/Hex over 2000 mL

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.